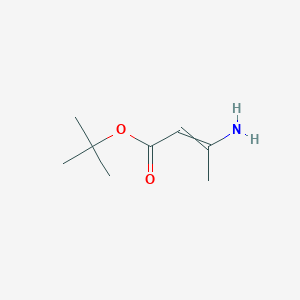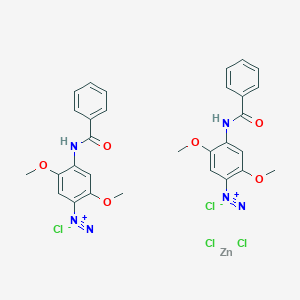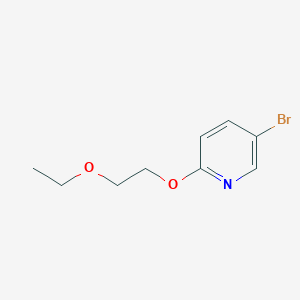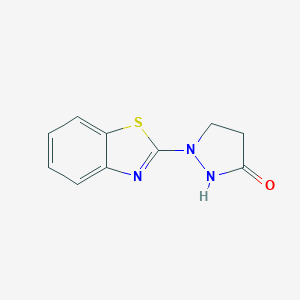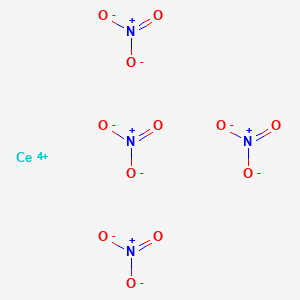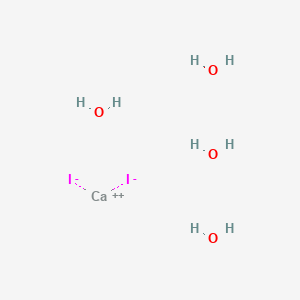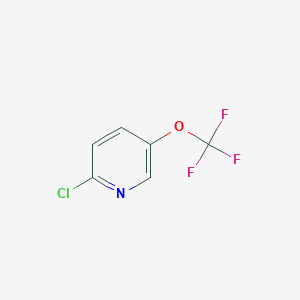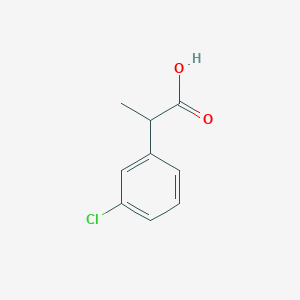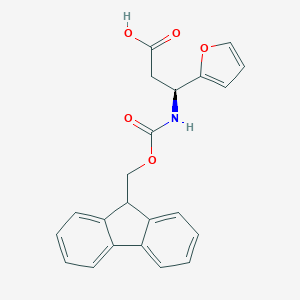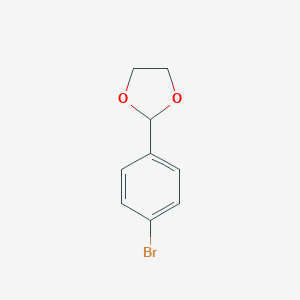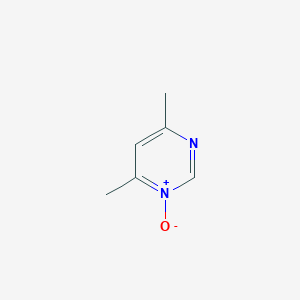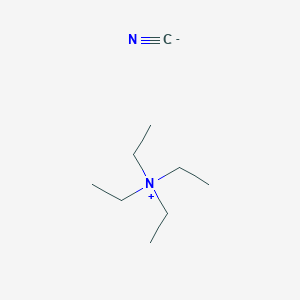
Uracil-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil-5-carboxylate is a chemical compound that belongs to the family of pyrimidine nucleobases. It is an important intermediate in the biosynthesis of pyrimidine nucleotides and has been extensively studied due to its potential applications in scientific research.
Applications De Recherche Scientifique
Enzymatic Conversion
The enzymatic conversion of uracil-5-carboxylate is a significant area of research. A study demonstrated the enzymatic decarboxylation of uracil 5-carboxylate, showing its conversion to uracil and carbon dioxide by an enzyme preparation from Neurospora crassa (Palmatier, McCroskey, & Abbott, 1970).
Hydrogen Bonding and Complex Formation
Research on uracil-5-carboxylate includes studies on hydrogen bonding and formation of complexes with metals. A study investigated the reaction of uracil-5-carboxylate with alkali metals, forming various polymeric coordination compounds and displaying diverse hydrogen bonding networks (Nichol & Clegg, 2006).
Biological Activity of Derivatives
The synthesis and biological activity of uracil derivatives have been extensively studied, with uracil considered a privileged structure in drug discovery. Uracil analogues exhibit a wide range of biological activities, including antiviral and anti-tumor properties. Research has focused on modifying uracil structure to improve pharmacological properties (Pałasz & Cież, 2015).
Crystal Structure and Biomedical Applications
Uracil derivatives, like the title compound C5H4N2O4·H2O, have been studied for their crystal structure and potential biomedical applications. The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding, resulting in a layered sheet structure (Law, Szeto, & Wong, 2004).
Synthesis and Reactivity of Derivatives
Research on uracil-5-carboxylate also includes the synthesis and reactivity of its derivatives. Studies have examined the fragmentation and reactivity of deprotonated uracil-5-carboxylic acid and its anionic fragments to elucidate novel reagents of uracil formation and characterize the reactivity of uracil's anionic derivatives (Cole, Wang, Snow, & Bierbaum, 2014).
Propriétés
Numéro CAS |
13345-19-2 |
|---|---|
Nom du produit |
Uracil-5-carboxylate |
Formule moléculaire |
C5H3N2O4- |
Poids moléculaire |
155.09 g/mol |
Nom IUPAC |
2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |
Clé InChI |
ZXYAAVBXHKCJJB-UHFFFAOYSA-M |
SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)[O-] |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)C(=O)[O-] |
Synonymes |
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



